1-(bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane
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Overview
Description
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane is an organic compound with the molecular formula C7H11BrF2O2S. This compound is characterized by the presence of a bromomethyl group, two fluorine atoms, and a methanesulfonylmethyl group attached to a cyclobutane ring. It is a versatile intermediate used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane typically involves the bromination of a suitable cyclobutane precursor. One common method starts with cyclobutylmethanol, which undergoes bromination using bromine or a brominating agent such as phosphorus tribromide (PBr3) in the presence of a solvent like dichloromethane (DCM). The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. The final product is purified using techniques like distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1-(azidomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane, while oxidation with potassium permanganate can produce 1-(bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutanone .
Scientific Research Applications
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methanesulfonylmethyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane: Lacks the difluoro groups, which may affect its reactivity and biological activity.
1-(Bromomethyl)-3,3-difluorocyclobutane: Does not have the methanesulfonylmethyl group, potentially altering its solubility and stability.
1-(Chloromethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane: The chlorine atom may result in different reactivity compared to the bromine atom.
Uniqueness
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both bromine and fluorine atoms enhances its potential for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
2694744-74-4 |
---|---|
Molecular Formula |
C7H11BrF2O2S |
Molecular Weight |
277.1 |
Purity |
95 |
Origin of Product |
United States |
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